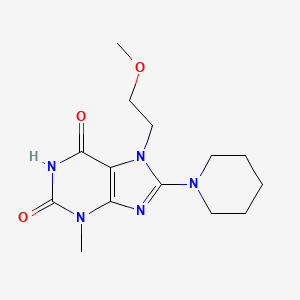
7-(2-methoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
描述
The compound 7-(2-methoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a core xanthine-like structure (purine-2,6-dione) with three key modifications:
- Position 3: A methyl group.
- Position 7: A 2-methoxyethyl side chain.
- Position 8: A piperidin-1-yl substituent.
This structural framework is associated with diverse biological activities, including receptor modulation and enzyme inhibition, depending on substituent variations . Purine-2,6-dione derivatives are widely explored in medicinal chemistry for applications such as antidiabetic agents (e.g., linagliptin) , anticancer drugs , and antiplatelet therapies .
属性
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-17-11-10(12(20)16-14(17)21)19(8-9-22-2)13(15-11)18-6-4-3-5-7-18/h3-9H2,1-2H3,(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOJQXDTEPLCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(2-methoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 278.31 g/mol. The structure features a purine core substituted with a piperidine ring and a methoxyethyl group, which may influence its biological interactions.
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an antagonist to adenosine receptors, which play a crucial role in various physiological processes including inflammation and immune response .
- Antidiabetic Properties : Research indicates that similar purine derivatives can exhibit hypoglycemic effects, suggesting potential utility in managing type 1 and type 2 diabetes mellitus . The mechanism may involve modulation of insulin signaling pathways.
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures might offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .
Pharmacological Studies
- In Vitro Studies : Various in vitro assays demonstrate the compound's ability to modulate cellular pathways associated with cell survival and apoptosis. For example, it has shown promise in reducing cell death in models of oxidative stress .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Notably, studies indicate improved glucose tolerance and insulin sensitivity in diabetic mice treated with related purine derivatives .
Case Study 1: Diabetes Management
A study published in Diabetes Care explored the effects of a related compound on glucose metabolism in diabetic rats. The results indicated significant reductions in fasting blood glucose levels and improved insulin sensitivity after administration over four weeks .
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, another purine derivative demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function in treated mice compared to controls. This suggests potential applications for neurodegenerative diseases .
Summary of Findings
相似化合物的比较
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Purine-2,6-dione Derivatives
Key Observations:
Position 7 Modifications: The 2-methoxyethyl group in the target compound may enhance solubility compared to hydrophobic groups like but-2-yn-1-yl (linagliptin) or 3,4-dichlorobenzyl (BH58195) .
Position 8 Modifications: Piperidin-1-yl (target compound) vs. piperazin-1-yl (BH58195): Piperazine derivatives often exhibit enhanced hydrogen-bonding capacity due to the additional nitrogen atom, influencing receptor selectivity . 3-Aminopiperidin-1-yl in linagliptin is critical for DPP-4 inhibition, suggesting that amine functionality at position 8 is pharmacologically significant . Pyridin-2-yloxy groups (e.g., 3j) eliminate central nervous system (CNS) activity while retaining analgesic effects, highlighting the role of steric and electronic effects in modulating activity .
Pharmacological Profiles
- Anticancer Activity : Triazolylmethoxy derivatives (e.g., 22i) show moderate cytotoxicity in cancer cell lines, with IC50 values influenced by alkyl chain length .
- Antiplatelet Effects : Piperazine-substituted compounds (e.g., ) demonstrate potent GP IIb-IIIa receptor blockade, reducing thrombus formation by >70% in preclinical models .
- Enzyme Inhibition: Linagliptin’s 3-aminopiperidin-1-yl group is essential for binding to DPP-4’s catalytic site, achieving sub-nanomolar inhibitory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


